molecular formula C17H21N3O4 B5912309 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine

1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine

Cat. No. B5912309
M. Wt: 331.4 g/mol
InChI Key: PPCFLSGEYBBXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine, also known as EFMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EFMP is a piperazine derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine is complex and not fully understood. However, it is known that 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine interacts with a variety of receptors and enzymes in the body, including the serotonin and dopamine receptors. 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine has been shown to exhibit a wide range of biochemical and physiological effects. For example, 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine has been shown to increase the release of dopamine and serotonin in the brain, which may be responsible for its antidepressant and anxiolytic effects. 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine has also been shown to have anticonvulsant and analgesic properties, making it a potential tool for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine is its versatility. 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine can be used to study a wide range of biochemical and physiological processes, making it a valuable tool for researchers in various fields. However, 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine also has some limitations. For example, 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine is relatively expensive and difficult to synthesize, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine. One area of research involves the development of new 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine derivatives with improved properties, such as increased potency or selectivity for specific receptors or enzymes. Another area of research involves the use of 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine in combination with other drugs or compounds to study synergistic effects. Finally, 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine may also have potential applications in the development of new drugs for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine involves the reaction of 1-(2-ethoxyphenyl)piperazine with 5-nitro-2-furfural in the presence of a suitable catalyst. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine as a tool for studying the mechanisms of action of various drugs and compounds. 1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine has been shown to interact with a wide range of receptors and enzymes, making it a valuable tool for researchers in the fields of pharmacology and biochemistry.

properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-23-16-6-4-3-5-15(16)19-11-9-18(10-12-19)13-14-7-8-17(24-14)20(21)22/h3-8H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCFLSGEYBBXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-(2-ethoxyphenyl)-4-(5-nitro-2-furfuryl)-

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